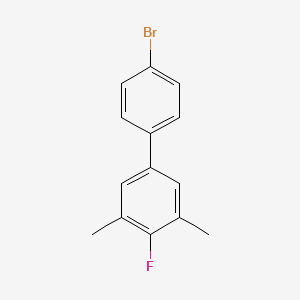

4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl

Description

4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl is a halogenated biphenyl derivative with the molecular formula C₁₄H₁₂BrF and a molecular weight of 279.09 g/mol. Its structure features a bromine atom at the 4-position, a fluorine atom at the 4'-position, and two methyl groups at the 3' and 5' positions of the biphenyl scaffold. This compound is primarily utilized in organic synthesis, materials science, and pharmaceutical intermediates due to its unique electronic and steric properties .

Properties

IUPAC Name |

5-(4-bromophenyl)-2-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrF/c1-9-7-12(8-10(2)14(9)16)11-3-5-13(15)6-4-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDMFIWRMWICPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl typically involves the following steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Methylation: The methyl groups are introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl undergoes various chemical reactions, including:

Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur, depending on the substituents and reaction conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Electrophilic Substitution: Bromine (Br2), iron (Fe) catalyst.

Nucleophilic Substitution: Potassium fluoride (KF), dimethyl sulfoxide (DMSO).

Friedel-Crafts Alkylation: Methyl chloride (CH3Cl), aluminum chloride (AlCl3).

Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate, K2CO3).

Major Products

Substitution Products: Various substituted biphenyl derivatives.

Oxidation Products: Biphenyl derivatives with additional oxygen-containing functional groups.

Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

4-Bromo-4'-fluorobiphenyl (CAS 398-21-0)

- Molecular Formula : C₁₂H₈BrF

- Molecular Weight : 251.09 g/mol

- Key Differences : Lacks methyl groups at the 3' and 5' positions.

- Properties :

- Melting Point : 99–100°C (observed in nitration intermediates) .

- Reactivity : Bromine at the 4-position participates readily in Suzuki-Miyaura cross-coupling reactions. The absence of methyl groups reduces steric hindrance, enhancing reactivity in substitution reactions compared to the methylated analog.

- Applications : Intermediate in synthesizing liquid crystals and fluorescent macrocycles .

4-Bromo-4'-fluoro-3'-methylbenzophenone (CAS 844879-20-5)

- Molecular Formula : C₁₄H₁₀BrFO

- Molecular Weight : 293.14 g/mol

- Key Differences : Contains a ketone group instead of a second phenyl ring.

- Properties: Polarity: The ketone increases polarity, making it more soluble in polar solvents. Reactivity: The carbonyl group enables nucleophilic additions (e.g., Grignard reactions), unlike the non-ketone biphenyl derivatives.

- Applications : Used in pharmaceuticals and as a building block for photoresponsive materials .

4,4'-Diiodo-3,3'-dimethylbiphenyl

- Molecular Formula : C₁₄H₁₂I₂

- Molecular Weight : 426.06 g/mol

- Key Differences : Iodine substituents replace bromine and fluorine; methyl groups at 3,3'-positions.

- Properties :

- Reactivity : Iodine’s larger atomic radius and weaker C–I bond enhance reactivity in Ullmann and Stille couplings.

- Thermal Stability : Methyl groups improve thermal stability, making it suitable for high-temperature applications.

- Applications : Key precursor in OLED materials and conductive polymers .

4-Bromo-4’-Ethylbiphenyl (CAS 58743-79-6)

- Molecular Formula : C₁₄H₁₃Br

- Molecular Weight : 261.16 g/mol

- Key Differences : Ethyl group at the 4'-position instead of fluorine and methyl groups.

- Properties: Solubility: The ethyl group enhances solubility in non-polar solvents compared to fluorine-containing analogs. Melting Point: Lower than methylated derivatives due to reduced crystallinity.

- Applications : Intermediate in agrochemicals and surfactants .

Comparative Analysis of Physical and Chemical Properties

| Property | 4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl | 4-Bromo-4'-fluorobiphenyl | 4-Bromo-4'-fluoro-3'-methylbenzophenone | 4,4'-Diiodo-3,3'-dimethylbiphenyl |

|---|---|---|---|---|

| Molecular Weight | 279.09 g/mol | 251.09 g/mol | 293.14 g/mol | 426.06 g/mol |

| Melting Point | ~110–115°C (estimated) | 99–100°C | Not reported | ~150–160°C (estimated) |

| Solubility | Low in water; high in organic solvents | Similar | High in polar aprotic solvents | Low in polar solvents |

| Reactivity | Moderate (steric hindrance from methyl) | High | High (ketone-driven) | Very high (iodine substituents) |

Materials Science

Pharmaceutical Relevance

- Structural analogs, such as fluorinated biphenyls in , demonstrate binding to nicotinic acetylcholine receptors, suggesting possible neuropharmacological applications .

Biological Activity

4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl is a biphenyl derivative with potential applications in various fields of biological research due to its unique chemical structure. This compound has garnered interest for its biological activity, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of 4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl, focusing on its mechanisms of action, effects on different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl is C15H13BrF. Its structure features two aromatic rings connected by a single bond, with bromine and fluorine substituents that influence its reactivity and biological interactions.

The biological activity of 4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This interaction can lead to modulation of various cellular pathways, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression.

- Receptor Binding : It could potentially bind to receptors that regulate cell proliferation and apoptosis.

Cytotoxicity Assays

Several studies have evaluated the cytotoxic effects of 4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl on various cancer cell lines. The following table summarizes findings from key studies:

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | PC3 (Prostate Cancer) | 40.1 ± 7.9 (24h) | Significant reduction in cell viability |

| 27.05 ± 3.9 (48h) | Dose-dependent effect observed | ||

| 26.43 ± 2.1 (72h) | Continued cytotoxicity over time | ||

| Study 2 | DU145 (Prostate Cancer) | 98.14 ± 48.3 (24h) | Less sensitive compared to PC3 |

| 62.5 ± 17.3 (48h) | Reduced viability with increased exposure | ||

| 41.85 ± 7.8 (72h) | Induction of apoptosis noted |

Mechanistic Insights

Research indicates that the compound induces apoptosis through mechanisms involving:

- DNA Damage : Evidence suggests that treatment with 4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl leads to chromatin condensation and DNA fragmentation.

- Cell Cycle Arrest : Flow cytometry analyses have shown an increase in cells arrested at the G0/G1 phase after treatment, indicating a halt in cell cycle progression.

Case Studies

- Case Study on Prostate Cancer : A study investigated the effects of 4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl on PC3 and DU145 prostate cancer cells, demonstrating significant cytotoxicity at varying concentrations over different time points.

- Enzyme Interaction Studies : Another research effort focused on the interaction between this compound and specific enzymes involved in tumor metabolism, highlighting its potential as a therapeutic agent against metabolic pathways exploited by cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.